molecular formula C9H12O2 B8609867 3-Ethylidene-5-(prop-1-en-1-yl)oxolan-2-one CAS No. 61097-39-0

3-Ethylidene-5-(prop-1-en-1-yl)oxolan-2-one

Cat. No. B8609867
M. Wt: 152.19 g/mol
InChI Key: HSJOXUYEGGNGQZ-UHFFFAOYSA-N
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Patent
US04393224

Procedure details

Inoue et al., Chem Comm. 1976, 65 describes a process in which butadiene is reacted with carbon dioxide in a polar aprotic solvent in the presence of certain palladium-phosphine complexes (e.g. Pd (Ph2PCH2CH2PPh2)2) to give a five membered lactone, 2-ethylidene-hept-5-en-4-olide, in small yields (0.4 to 12.3% yield based on butadiene), together with much higher yields of butadiene oligomers (60-85% yield).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
palladium-phosphine
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]=[CH:2][CH:3]=[CH2:4].[C:5](=[O:7])=[O:6]>P.[Pd]>[CH:2](=[C:3]1[CH2:4][CH:1]([CH:2]=[CH:3][CH3:4])[O:7][C:5]1=[O:6])[CH3:1] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC=C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Name
palladium-phosphine
Quantity
0 (± 1) mol
Type
catalyst
Smiles
P.[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
C(C)=C1C(=O)OC(C1)C=CC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 0.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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